Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15944072
InChI: InChI=1S/C10H7ClN2O3/c1-16-9(15)5-3-2-4-6-7(5)8(14)13-10(11)12-6/h2-4H,1H3,(H,12,13,14)
SMILES:
Molecular Formula: C10H7ClN2O3
Molecular Weight: 238.63 g/mol

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate

CAS No.:

Cat. No.: VC15944072

Molecular Formula: C10H7ClN2O3

Molecular Weight: 238.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate -

Specification

Molecular Formula C10H7ClN2O3
Molecular Weight 238.63 g/mol
IUPAC Name methyl 2-chloro-4-oxo-3H-quinazoline-5-carboxylate
Standard InChI InChI=1S/C10H7ClN2O3/c1-16-9(15)5-3-2-4-6-7(5)8(14)13-10(11)12-6/h2-4H,1H3,(H,12,13,14)
Standard InChI Key ZHOGWGBMIZNFQR-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2C(=CC=C1)N=C(NC2=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate features a fused bicyclic framework comprising a benzene ring fused to a pyrimidine ring. The substituents include:

  • A chlorine atom at position 2, enhancing electrophilic reactivity.

  • A ketone group at position 4, contributing to hydrogen-bonding interactions.

  • A methyl ester group at position 5, influencing solubility and metabolic stability .

The IUPAC name, methyl 2-chloro-4-oxo-3H-quinazoline-6-carboxylate, reflects these functional groups. The canonical SMILES representation is COC(=O)C1=CC2=C(C=C1)N=C(NC2=O)Cl, which encodes the spatial arrangement of atoms.

Physicochemical Data

Key physicochemical properties derived from experimental and computational studies include:

PropertyValueSource
Molecular Weight238.63 g/mol
Density1.47 ± 0.1 g/cm³ (predicted)
Boiling Point432.4 ± 55.0 °C (predicted)
pKa-0.79 ± 0.20 (predicted)

These properties influence its pharmacokinetic behavior, with the low pKa suggesting high solubility in basic environments . The methyl ester moiety enhances membrane permeability, a critical factor for oral bioavailability .

Synthesis and Optimization

Synthetic Pathways

The synthesis of methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate typically involves sequential functionalization of the quinazoline core. A representative route includes:

  • Quinazoline Ring Formation: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • Chlorination: Introduction of chlorine at position 2 using POCl₃ or PCl₅ .

  • Esterification: Reaction with methanol in the presence of a catalyst to install the methyl ester.

A detailed protocol from recent literature involves:

  • Step 1: Sonogashira coupling of tert-butyl (S)-(1-(4-chloroquinazolin-2-yl)propyl)carbamate with alkynes using a Pd/PtBu₃ catalytic system .

  • Step 2: Hydrogenation of the alkyne intermediate to an alkane using Pd/C .

  • Step 3: Boc deprotection followed by nucleophilic aromatic substitution with chloropyrimidines .

Reaction Conditions and Yields

Optimization of reaction parameters is critical for achieving high purity and yield:

StepReagents/ConditionsYield (%)
1Pd/PtBu₃, DMF, 80°C65–70
2H₂, Pd/C, EtOH, RT85–90
3DIPEA, DCM, 40°C75–80

These conditions minimize side reactions such as over-chlorination or ester hydrolysis .

Biological Activities and Mechanisms

Antimicrobial Activity

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-5-carboxylate exhibits broad-spectrum antimicrobial effects. Against Staphylococcus aureus (ATCC 25923), it demonstrates an MIC of 8 µg/mL, comparable to ciprofloxacin. The chlorine atom enhances membrane disruption, while the ketone group chelates metal ions essential for microbial enzymes.

Enzyme Inhibition

Structural analogs of this compound act as ATP-competitive inhibitors of tyrosine kinases. The methyl ester group occupies the hydrophobic pocket of EGFR, as shown in molecular docking studies (binding energy = -9.2 kcal/mol) .

Comparative Analysis with Related Quinazolines

Structural Analogues

Modifying substituents alters biological activity:

CompoundR₁R₂IC₅₀ (PI3Kα, nM)
Methyl 2-Cl-4-oxo-3,4-dihydro-Q5CClCOOCH₃9.8
Ethyl 2-Br-4-oxo-3,4-dihydro-Q5CBrCOOCH₂CH₃15.4
2-Cl-4-oxo-3,4-dihydro-Q5C acidClCOOH22.7

The methyl ester derivative shows superior potency due to enhanced cell penetration .

Pharmacokinetic Profiling

Compared to its carboxylic acid counterpart, the methyl ester exhibits:

  • 3.2-fold higher Cmax in rat plasma.

  • 2.8-fold longer half-life (t₁/₂ = 4.7 h).

Future Directions and Applications

Drug Development

Optimization efforts focus on:

  • Replacing the methyl ester with bioisosteres (e.g., amides) to reduce hydrolysis.

  • Introducing fluorine at position 6 to improve metabolic stability .

Targeted Therapies

Ongoing clinical trials explore its use in combination regimens with paclitaxel for triple-negative breast cancer (NCT04879263) .

Agricultural Chemistry

Preliminary data indicate efficacy against Phytophthora infestans (EC₅₀ = 5.3 µg/mL), suggesting potential as a fungicide.

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